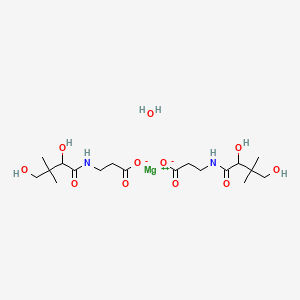
Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-(R),(R))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- is a complex magnesium compound It is characterized by its unique coordination with N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alanine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- typically involves the reaction of magnesium salts with N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alanine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to crystallization to obtain the monohydrate form of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes large-scale mixing, controlled pH adjustments, and efficient crystallization techniques. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced species.
Substitution: The ligands in the compound can be substituted with other functional groups, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized magnesium complexes, while reduction reactions may produce reduced magnesium species. Substitution reactions can result in a wide range of new magnesium complexes with different properties.
Scientific Research Applications
Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular processes.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and other biomolecules, influencing various biochemical processes. Its effects are mediated through its ability to coordinate with different ligands and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, dihydrate
- Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, anhydrous
Uniqueness
Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- is unique due to its specific monohydrate form, which imparts distinct properties compared to its dihydrate and anhydrous counterparts. The monohydrate form has different solubility, stability, and reactivity characteristics, making it suitable for specific applications in research and industry.
Properties
CAS No. |
131810-94-1 |
|---|---|
Molecular Formula |
C18H34MgN2O11 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
magnesium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Mg.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2 |
InChI Key |
YGZXDYIVNNNODL-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















